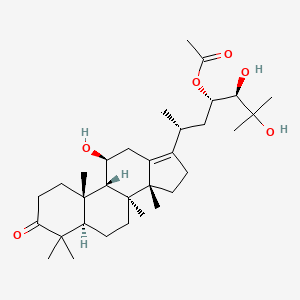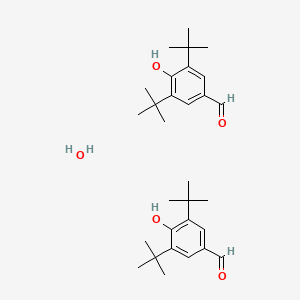
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate
概要
説明
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate (3,5-DTBAHB) is a chemical compound composed of a hydrated form of 3,5-ditert-butyl-4-hydroxybenzaldehyde, a derivative of benzaldehyde that is commonly used in the synthesis of organic compounds. 3,5-DTBAHB has been widely studied for its various applications in chemical synthesis and scientific research, including its biochemical and physiological effects on biological systems.
科学的研究の応用
Molecular Structure and Spectroscopy
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate has been studied for its molecular structure and spectroscopy. It was subjected to spectral studies like FT-IR, FT-Raman, UV-Visible, and NMR, along with quantum chemical computations. This research helps in understanding the molecular behavior and bioactivity of the compound. In particular, its antiviral activity against various types of influenza viruses was highlighted, showing good binding affinity toward influenza type D virus (Mary & James, 2020).
Synthetic Chemistry
The compound has been utilized in synthetic chemistry. A short synthesis method was developed for tert-butyl-hydroxylated derivatives, which are significant for certain pharmaceutical applications. This synthesis forms a crucial step in producing major metabolites of specific drug candidates (Inagaki, Matsumoto, & Tsuri, 2003).
Hybrid Structures
In another application, the insertion of fragments of sterically hindered phenols into the structure of phosphorylacetic acids hydrazides was achieved using 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This synthesis led to the creation of novel “hybrid” structures, expanding the potential uses in various chemical applications (Bukharov et al., 2018).
Antioxidant Behavior
The compound has also been studied for its antioxidant behavior, particularly in relation to polypropylene. Derivatives of 3,5-ditert-butyl-4-hydroxybenzaldehyde were synthesized and assessed for their capability to inhibit oxidation degradation, demonstrating significant antioxidative properties (Zhu et al., 2009).
Environmental Analysis
Moreover, the compound has been analyzed in environmental contexts, such as its degradation in natural environments like water and soils. The degradation products and potential toxicities have been a subject of study, highlighting the environmental impact of widely used antioxidants (Fries & Püttmann, 2002).
Safety and Hazards
When handling 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .
作用機序
Target of Action
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate is a complex compound with multiple potential targets. The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin , suggesting that it may target inflammatory pathways.
Mode of Action
It is known that the compound can be used to synthesize biodegradable polyazomethine hydrogels by reacting with melamine via an oxidative polymerization reaction . This suggests that the compound may interact with its targets through oxidative mechanisms.
Biochemical Pathways
Given its anti-inflammatory properties , it is likely that the compound affects pathways related to inflammation and immune response.
Result of Action
It is known that the compound’s derivatives possess anti-inflammatory activities , suggesting that it may have a role in modulating inflammatory responses at the molecular and cellular levels.
生化学分析
Biochemical Properties
3,5-Ditert-butyl-4-hydroxybenzaldehyde hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting material to synthesize biodegradable polyazomethine hydrogels by reacting with melamine via oxidative polymerization reaction . Additionally, it can be treated with 1,2-phenylenediamine in ethanol to produce 4-(1H-benzimidazol-2-yl)-2,6-di-tert-butyl-phenol . These interactions highlight the compound’s versatility in biochemical synthesis.
Cellular Effects
This compound has been observed to influence various cellular processes. It is employed as a pharmaceutical intermediate and its derivatives possess anti-inflammatory activities comparable to indomethacin . This suggests that the compound may affect cell signaling pathways and gene expression related to inflammation. Furthermore, its role in the synthesis of protein tyrosine kinase inhibitors indicates potential impacts on cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can act as a potent protein tyrosine kinase inhibitor, which suggests that it may bind to specific enzymes and inhibit their activity . This inhibition can lead to changes in gene expression and cellular functions, particularly those related to cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used to synthesize stable biodegradable hydrogels, indicating its potential for long-term applications . Detailed studies on its temporal effects in vitro and in vivo are still needed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory activity. At higher doses, there could be potential toxic or adverse effects. Detailed studies on dosage thresholds and toxicology are essential to understand its safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For example, it can be used to synthesize polyazomethine and ascorbic acid-based fluorescent chemosensors for detecting metal ions . These interactions highlight its role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be localized in specific cellular compartments, affecting its accumulation and activity. Detailed studies on its transport mechanisms are necessary to understand its distribution patterns .
特性
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H22O2.H2O/c2*1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;/h2*7-9,17H,1-6H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSUWDPXRKXDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669999 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207226-32-2 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



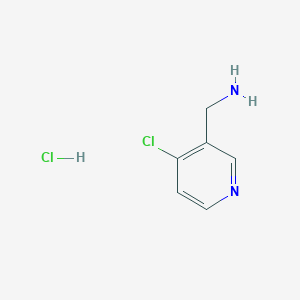
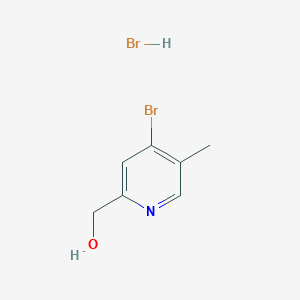

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
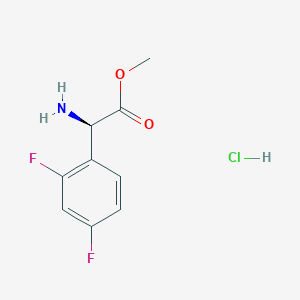


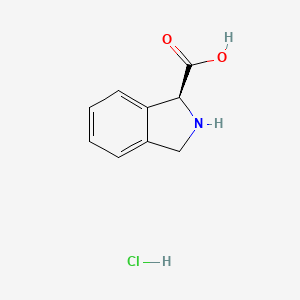

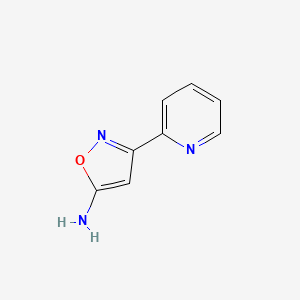
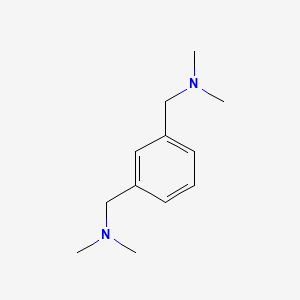
![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)

